molecular formula C24H27N3O3S B2857460 N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide CAS No. 878054-58-1

N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2857460
CAS RN: 878054-58-1
M. Wt: 437.56
InChI Key: BVEFVMIJEALKTA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and there is a significant unmet need for effective therapies. EMA401 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Mechanism of Action

N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide acts by selectively targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is a key mediator of pain signaling. TRPV1 is expressed in sensory neurons and is activated by various stimuli, including heat, acid, and capsaicin. Activation of TRPV1 leads to the release of neurotransmitters that transmit pain signals to the brain. N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide inhibits the activation of TRPV1, thereby reducing pain signaling and providing analgesia.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses. N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is well-tolerated and does not cause any significant changes in vital signs or organ function. N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is rapidly absorbed after oral administration and has a half-life of approximately 6 hours. N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is metabolized mainly by the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified. N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has a well-defined mechanism of action and can be used to selectively target the TRPV1 receptor. N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has also been shown to be effective in various animal models of chronic pain, making it a useful tool for studying the pathophysiology of pain. However, N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has some limitations. It is a relatively new drug candidate, and there is still much to learn about its pharmacokinetics and pharmacodynamics. N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide may also have off-target effects that need to be further explored.

Future Directions

There are several future directions for the development of N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide. First, clinical trials are ongoing to evaluate the safety and efficacy of N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide in patients with chronic pain. If successful, N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide could become a new treatment option for chronic pain that is more effective and better tolerated than current therapies. Second, further research is needed to understand the pharmacokinetics and pharmacodynamics of N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, as well as its off-target effects. This information will be critical for optimizing the dosing and administration of N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide. Finally, N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide could be used as a tool to study the pathophysiology of pain and to identify new targets for the development of novel analgesics.

Synthesis Methods

N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a small molecule that can be synthesized using a multi-step process. The synthesis of N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide involves the reaction of 4-ethylphenyl isothiocyanate with 1-(2-morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde, followed by the addition of a thiol group to the resulting intermediate. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has been extensively studied in preclinical models of chronic pain. In animal models, N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has been shown to reduce pain behavior in a dose-dependent manner. N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has also been shown to be effective in reducing neuropathic pain, inflammatory pain, and cancer pain. These results suggest that N-(4-ethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide has broad-spectrum analgesic activity and may be useful in the treatment of various types of chronic pain.

properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-2-18-7-9-19(10-8-18)25-23(28)17-31-22-15-27(21-6-4-3-5-20(21)22)16-24(29)26-11-13-30-14-12-26/h3-10,15H,2,11-14,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEFVMIJEALKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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